Mecigestone
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Overview
Description
Preparation Methods
The synthesis of Mecigestone involves the modification of progesterone. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate these transformations .
Chemical Reactions Analysis
Mecigestone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the ketone functional groups present in the molecule.
Reduction: The ketone groups can be reduced to alcohols under specific conditions.
Substitution: The methyl group at the 6α position can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mecigestone has been studied for its progestational activity and contraceptive effects . It interacts with the progesterone receptor in mammalian systems, making it a valuable compound for studying the molecular mechanisms of steroid hormone action . Its unique structure allows it to bind to progesterone receptors with varying affinities, providing insights into receptor-ligand interactions .
Mechanism of Action
Mecigestone exerts its effects by binding to the progesterone receptor in target tissues . This binding induces conformational changes in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression . The molecular targets include genes involved in reproductive processes and other physiological functions regulated by progesterone . The pathways involved are similar to those of natural progesterone, but this compound exhibits unique binding characteristics that differentiate it from other progestins .
Comparison with Similar Compounds
Mecigestone is similar to other steroidal progestins like Pentarane A and acetomepregenol . its unique structure, particularly the 6α-methyl and 16α,17α-cyclohexane modifications, gives it distinct binding properties and biological activities . Compared to Pentarane A, this compound has a higher affinity for the progesterone receptor and exhibits different pharmacokinetic properties . These differences make this compound a valuable compound for specific research applications and potential therapeutic uses .
Properties
CAS No. |
58212-84-3 |
---|---|
Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(4aR,4bS,6aS,6bS,10aR,11aS,11bR,13S)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one |
InChI |
InChI=1S/C26H38O2/c1-16-13-20-21(24(3)11-8-19(28)15-22(16)24)9-12-25(4)23(20)14-18-7-5-6-10-26(18,25)17(2)27/h15-16,18,20-21,23H,5-14H2,1-4H3/t16-,18+,20+,21-,23-,24+,25-,26-/m0/s1 |
InChI Key |
OAICPORQJIVREU-SGCXAXHESA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@@H]4[C@]3(CCCC4)C(=O)C)C)[C@@]5(C1=CC(=O)CC5)C |
SMILES |
CC1CC2C(CCC3(C2CC4C3(CCCC4)C(=O)C)C)C5(C1=CC(=O)CC5)C |
Canonical SMILES |
CC1CC2C(CCC3(C2CC4C3(CCCC4)C(=O)C)C)C5(C1=CC(=O)CC5)C |
Synonyms |
6alpha-methyl,16alpha,17alpha-cyclohexanoprogesterone pentarane B |
Origin of Product |
United States |
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